molecular formula C6H15ClN4O2 B120872 L-Arginine-15N4 hydrochloride CAS No. 204633-95-4

L-Arginine-15N4 hydrochloride

Cat. No. B120872
M. Wt: 214.63 g/mol
InChI Key: KWTQSFXGGICVPE-JYJSWXFRSA-N
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Description

L-Arginine-15N4 hydrochloride is a stable isotope-labeled amino acid . It is used in a variety of NMR investigations to probe structure, dynamics, and binding of biological macromolecules . It is also used as a nitrogen donor for the synthesis of nitric oxide, a potent vasodilator .


Molecular Structure Analysis

The molecular formula of L-Arginine-15N4 hydrochloride is C6 H14 15N4 O2 . Cl H . The molecular weight is 214.64 .


Physical And Chemical Properties Analysis

L-Arginine-15N4 hydrochloride is a solid substance . It has a molecular weight of 214.64 . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

1. Endothelial Cell Interactions and Nitric Oxide Production

L-Arginine-15N4 hydrochloride (15N4-ARG) plays a significant role in the interactions between arginine (ARG) and asymmetric dimethylarginine (ADMA) in human endothelial cells. This is essential in understanding the regulation of nitric oxide synthase (eNOS). Studies have demonstrated that cells exposed to 15N4-ARG show enhanced nitrite production and uptake of 15N4-ARG, along with changes in cellular ADMA levels. These interactions are crucial for vascular health and may offer insights into cardiovascular diseases (Shin, Thapa, & Fung, 2017).

2. Protein Stability and Hydration Structure

Arginine hydrochloride, including L-Arginine-15N4 hydrochloride, is known to influence the hydration structure of proteins, without altering their backbone or side-chain structure. This property is crucial in suppressing protein aggregation, particularly in protein refolding processes. The modification of hydration water molecules around proteins in the presence of arginine hydrochloride is a key aspect of its application in biopharmaceuticals and biochemistry (Nakakido et al., 2008).

3. Protein Aggregation Suppression

The ability of L-Arginine hydrochloride to suppress protein aggregation has been extensively studied. It is noted that different counterions in arginine salts have varying impacts on this suppression, as guided by the Hofmeister Series. This understanding is critical in protein stability, especially in the context of biopharmaceutical stabilization (Schneider, Shukla, & Trout, 2011).

4. Enhancement of Blood Circulation in Skin Cells

In topical applications, L-Arginine-15N4 hydrochloride demonstrates the potential to enhance blood circulation in skin cells. This is particularly significant in the field of cosmoceuticals, where it is used to improve skin health and appearance. The utilization of solid lipid nanoparticles as a delivery system for L-Arginine amplifies its effectiveness in these applications (Patel et al., 2021).

5. Interaction with Protein Surfaces

The interaction of arginine cations with protein surfaces in aqueous solutions is a notable application. The formation of protein-associated arginine cation clusters on protein surfaces has implications in understanding protein stability and association. This phenomenon can be leveraged to manipulate protein behavior in synthetic and biological systems (Vagenende et al., 2013).

6. Metabolic Engineering for L-Arginine Production

L-Arginine-15N4 hydrochloride is pivotal in the metabolic engineering of microorganisms for enhanced L-Arginine production. This approach is crucial for its industrial-scale production and application in various industries, including food and pharmaceuticals. Understanding ARG biosynthesis and its regulation through metabolic engineering provides a pathway for efficient L-Arginine production (Shin & Lee, 2014).

Safety And Hazards

When handling L-Arginine-15N4 hydrochloride, it is recommended to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation is necessary, and all sources of ignition should be removed .

properties

IUPAC Name

(2S)-2-(15N)azanyl-5-[bis(15N)(azanyl)methylideneamino]pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i7+1,8+1,9+1,10+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTQSFXGGICVPE-JYJSWXFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)[15NH2])C[15N]=C([15NH2])[15NH2].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Arginine-15N4 hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MS Biomolecular - Citeseer
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) was developed to monitor the relative abundance of proteins by mass spectrometry (1). This method works on the …
Number of citations: 2 citeseerx.ist.psu.edu
C Kjeldsen - 2017 - core.ac.uk
This thesis is the product of three years of research as a PhD student at the Department of Chemistry, Technical University of Denmark. The work was carried out under the supervision …
Number of citations: 1 core.ac.uk

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